N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound featuring a pyrrolidinone ring and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves the construction of the pyrrolidinone ring followed by the introduction of the methoxyphenyl groups. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with pyrrolidinone under reductive conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. Solvent selection and purification steps are also critical to achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various acyl groups on the phenyl rings.
Scientific Research Applications
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxy groups can also participate in hydrogen bonding and van der Waals interactions, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
- N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(3-methoxyphenyl)propanamide
Uniqueness
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its binding affinity and selectivity towards biological targets. The presence of methoxy groups enhances its solubility and potential bioavailability .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-16-8-5-15(6-9-16)7-12-20(24)22-18-14-17(27-2)10-11-19(18)23-13-3-4-21(23)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24) |
InChI Key |
HSDGYEQLUOLYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)N3CCCC3=O |
Origin of Product |
United States |
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